N-Benzyl-5-benzyloxytryptamine
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Overview
Description
N-Benzyl-5-benzyloxytryptamine is a derivative of tryptamine, a naturally occurring compound found in various plants and animals. This compound is known for its interaction with serotonin receptors, particularly the 5-HT1D, 5-HT2, and 5-HT6 receptors . It also acts as an antagonist of the TRPM8 receptor . The structure of this compound includes a benzyl group attached to the nitrogen atom of the tryptamine backbone and a benzyloxy group at the 5-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-benzyloxytryptamine typically involves the following steps:
Starting Material: The synthesis begins with tryptamine as the starting material.
Benzylation: The nitrogen atom of tryptamine is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Benzyloxylation: The 5-position of the indole ring is then benzyloxylated using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-5-benzyloxytryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the benzyl and benzyloxy groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.
Scientific Research Applications
N-Benzyl-5-benzyloxytryptamine has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other tryptamine derivatives and studying their chemical properties.
Biology: The compound is used to investigate the role of serotonin receptors in various biological processes.
Medicine: Research focuses on its potential therapeutic effects, particularly in relation to serotonin receptor modulation.
Mechanism of Action
N-Benzyl-5-benzyloxytryptamine exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT1D, 5-HT2, and 5-HT6 receptors, leading to the activation of these receptors and subsequent intracellular signaling pathways . Additionally, it functions as an antagonist of the TRPM8 receptor, inhibiting its activity . The molecular targets and pathways involved include the modulation of neurotransmitter release, regulation of mood, and other physiological processes mediated by serotonin receptors.
Comparison with Similar Compounds
5-Methoxytryptamine: Another tryptamine derivative with a methoxy group at the 5-position.
N-Benzyl-5-methoxytryptamine: Similar to N-Benzyl-5-benzyloxytryptamine but with a methoxy group instead of a benzyloxy group at the 5-position.
5-Hydroxytryptamine (Serotonin): A naturally occurring neurotransmitter with a hydroxy group at the 5-position.
Comparison: this compound is unique due to its specific substitution pattern, which influences its affinity and selectivity for serotonin receptors. Compared to 5-methoxytryptamine and N-Benzyl-5-methoxytryptamine, the benzyloxy group provides different steric and electronic effects, potentially leading to distinct pharmacological profiles . This uniqueness makes it a valuable compound for studying the structure-activity relationships of tryptamine derivatives.
Properties
IUPAC Name |
N-benzyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-3-7-19(8-4-1)16-25-14-13-21-17-26-24-12-11-22(15-23(21)24)27-18-20-9-5-2-6-10-20/h1-12,15,17,25-26H,13-14,16,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLUGAISOXQZMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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